6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl group attached to a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes with amines.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the Sulfonyl Group: Sulfonylation using sulfonyl chlorides in the presence of a base.
Coupling with Phenoxy Groups: This step involves the use of phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonyl and phenoxy groups.
2-Methoxyphenoxyphenylsulfonyl derivatives: Similar structure but different core.
Tetrahydroisoquinoline derivatives: Various substitutions on the isoquinoline core.
Uniqueness
6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of methoxy, sulfonyl, and phenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-2-[4-(2-methoxyphenoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6S/c1-28-21-6-4-5-7-22(21)31-19-8-10-20(11-9-19)32(26,27)25-13-12-17-14-23(29-2)24(30-3)15-18(17)16-25/h4-11,14-15H,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZLVKRAFJFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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